molecular formula C21H18N2O7 B12188199 N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B12188199
M. Wt: 410.4 g/mol
InChI Key: BLQIYOGUKHMCJJ-UHFFFAOYSA-N
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Description

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic compound that belongs to the class of chromen derivatives.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is unique due to its specific structural features, which confer distinct biological activities. Its phenyl group and glycine moiety contribute to its ability to interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H18N2O7/c24-18(23-11-20(26)27)10-22-19(25)12-29-14-6-7-15-16(13-4-2-1-3-5-13)9-21(28)30-17(15)8-14/h1-9H,10-12H2,(H,22,25)(H,23,24)(H,26,27)

InChI Key

BLQIYOGUKHMCJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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